molecular formula C15H10F17NO4 B12703462 4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid CAS No. 97259-81-9

4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid

Cat. No.: B12703462
CAS No.: 97259-81-9
M. Wt: 591.22 g/mol
InChI Key: XNKYZUYJMBXTGL-UPHRSURJSA-N
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Description

4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid is a fluorinated isocrotonic acid derivative characterized by a unique combination of functional groups:

  • Perfluorinated alkyl chain: A 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro moiety, which confers extreme hydrophobicity and chemical stability .
  • Amide linkage: Connects the fluorinated chain to the isocrotonic acid backbone.
  • Isocrotonic acid core: A 4-oxo-α,β-unsaturated carboxylic acid system, contributing to acidity and conjugation-driven reactivity.

This structural complexity suggests applications in materials science (e.g., surfactants, coatings) and pharmaceuticals (e.g., prodrugs targeting lipid-rich tissues).

Properties

CAS No.

97259-81-9

Molecular Formula

C15H10F17NO4

Molecular Weight

591.22 g/mol

IUPAC Name

(Z)-4-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H10F17NO4/c16-8(17,3-5(34)4-33-6(35)1-2-7(36)37)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-2,5,34H,3-4H2,(H,33,35)(H,36,37)/b2-1-

InChI Key

XNKYZUYJMBXTGL-UPHRSURJSA-N

Isomeric SMILES

C(C(CNC(=O)/C=C\C(=O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(CNC(=O)C=CC(=O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid involves multiple steps. One common method includes the reaction of a fluorinated amine with an isocrotonic acid derivative under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The fluorinated chain can undergo substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialized coatings and materials due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid involves its interaction with specific molecular targets. The fluorinated chain enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxo and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogues: Substituent Effects on Physicochemical Properties

Compound 209b (Ethoxycarbonylamino-heptadecafluorophenylundecan-3-one)
  • Structural similarity: Shares the heptadecafluoroalkyl chain but replaces the hydroxyl and amide groups with an ethoxycarbonylamino and ketone moiety .
  • Key differences :
    • The absence of a hydroxyl group reduces hydrogen-bonding capacity, leading to lower aqueous solubility.
    • The ketone group increases electrophilicity compared to the amide in the target compound.
  • Implications : Compound 209b exhibits higher lipophilicity (logP ~6.2 estimated) versus the target compound (logP ~5.8 inferred due to hydroxyl group).
Compound 211a (Benzyloxycarbonylamino-heptadecafluoro-3-methylundecan-3-ol)
  • Structural similarity: Features a benzyloxycarbonylamino group and a tertiary alcohol instead of the primary hydroxyl and amide .
  • Key differences :
    • The tertiary alcohol and benzyloxycarbonyl group sterically hinder intermolecular interactions, reducing crystallinity.
    • Enhanced steric bulk decreases membrane permeability compared to the target compound.

Isocrotonic Acid Derivatives: Functional Group Modifications

4-Oxo-4-[[4-[(2-Pyridylamino)sulphonyl]phenyl]amino]isocrotonic Acid
  • Structural similarity : Shares the 4-oxoisocrotonic acid backbone but substitutes the fluorinated chain with a sulfonamide-pyridyl group .
  • Key differences: The sulfonamide group introduces strong electron-withdrawing effects, increasing acidity (pKa ~2.5 vs. ~3.8 for the target compound).
  • Implications : Higher aqueous solubility (~15 mg/mL vs. <1 mg/mL for the target compound) due to polar sulfonamide and pyridine groups.

Non-Fluorinated Analogues: Surface Energy and Solubility

4-Oxododecanedioic Acid
  • Structural similarity : Contains a 4-oxo group and carboxylic acid termini but lacks fluorination and the amide linkage .
  • Key differences :
    • The absence of fluorine reduces hydrophobicity (surface energy ~45 mN/m vs. ~12 mN/m for the target compound, estimated via Owens-Wendt method) .
    • The dicarboxylic acid structure increases water solubility (~50 mg/mL) but limits lipid membrane penetration.

Data Table: Comparative Properties of Target Compound and Analogues

Property Target Compound Compound 209b Compound 211a Sulfonamide Derivative 4-Oxododecanedioic Acid
Molecular Weight (g/mol) ~750 (estimated) 689.2 731.3 432.4 244.3
logP (Estimated) 5.8 6.2 6.5 1.9 1.2
Aqueous Solubility <1 mg/mL Insoluble Insoluble 15 mg/mL 50 mg/mL
Key Functional Groups F17-chain, -OH, amide F17-chain, ketone F17-chain, tertiary alcohol Sulfonamide, pyridine Dicarboxylic acid
Surface Energy (mN/m) ~12 (fluorinated dominance) ~10 ~11 ~35 ~45

Research Findings and Implications

  • Fluorination Effects: The heptadecafluoro chain drastically reduces surface energy, making the target compound suitable for non-stick coatings or lipid bilayer penetration in drug delivery .
  • QSAR Predictions : Computational models suggest the target compound’s bioactivity aligns with fluorinated surfactants but may exhibit unique pharmacokinetics due to the amide-hydroxyl interplay .

Biological Activity

4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid (CAS: 97259-81-9) is a fluorinated compound with potential biological applications. Its unique structure incorporates a heptadecafluoroalkyl chain that may influence its biological interactions and activity. This article reviews the available literature on its biological activity and potential applications.

Molecular Formula: C15H10F17NO4
Molar Mass: 591.22 g/mol
CAS Number: 97259-81-9
EINECS Number: 306-444-4

Biological Activity Overview

The biological activity of this compound can be evaluated through various mechanisms including toxicity studies and its interaction with biological systems. The following sections summarize findings from recent studies.

Toxicity Studies

  • Aquatic Toxicity : Long-chain perfluoroalkyl substances (PFAS), similar to the heptadecafluoroalkyl moiety in this compound, have been studied for their toxicity in aquatic organisms. Reports indicate low to moderate toxicity with acute values ranging from 8.8 to 285 mg/L for related compounds .
  • Terrestrial Toxicity : Studies on PFAS have shown that certain compounds can induce oxidative stress and affect reproductive health in terrestrial species. For instance, exposure to C9 PFCA resulted in multi-generational effects at low concentrations .
  • Cellular Interactions : The compound's fluorinated structure may enhance membrane permeability and alter cellular interactions. This is particularly relevant in the context of drug delivery systems where such characteristics can improve bioavailability.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, inhibition of α-amylase and α-glucosidase has been linked to the regulation of blood glucose levels . Further research is needed to determine if this compound exhibits similar enzyme inhibition properties.

Case Studies

Several studies provide insights into the biological effects of fluorinated compounds:

  • Study on Fluorinated Compounds and PPAR Activation :
    • Objective : To evaluate the activation of peroxisome proliferator-activated receptors (PPARs) by fluorinated compounds.
    • Findings : Long-chain PFAS activated PPARα in liver tissues of marine organisms . Given the structural similarities between these compounds and 4-Oxo-4-((4,4,...), it is plausible that similar mechanisms may occur.
  • Impact on Aquatic Organisms :
    • Research Focus : Investigating the effects of PFAS on marine life.
    • Results : Exposure led to alterations in lipid metabolism and endocrine disruption in species such as fish and mollusks .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Aquatic ToxicityAcute toxicity values: 8.8 - 285 mg/L
Terrestrial ToxicityMulti-generational effects at low doses
Enzyme InhibitionPotential inhibition of α-amylase
PPAR ActivationActivation observed in marine organisms

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-oxo-4-((heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis involves coupling the perfluorinated hydroxyundecyl amine with isocrotonic acid derivatives. A key step is the formation of the amide bond under anhydrous conditions, typically using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or DMF at 0–25°C . Purification requires reverse-phase chromatography (C18 columns) due to the compound’s high fluorophilicity. Reaction yields can be improved by controlling the stoichiometric ratio (1:1.2 for amine:acid) and using molecular sieves to scavenge water .

Q. How can researchers characterize the solubility and aggregation behavior of this fluorinated compound in aqueous and organic solvents?

  • Methodology : Solubility profiles are determined using dynamic light scattering (DLS) and NMR spectroscopy. The compound exhibits limited aqueous solubility (logP ~5.2) due to its perfluorinated chain but forms micelles in polar aprotic solvents (e.g., DMSO) at concentrations >1 mM. Aggregation can be quantified via fluorescence quenching assays with pyrene as a probe .

Q. What analytical techniques are most effective for confirming the compound’s structural integrity and purity?

  • Methodology : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for verifying the molecular ion peak (expected m/z: 821.1 [M-H]⁻). Purity (>95%) is confirmed via reverse-phase HPLC using a gradient of acetonitrile/water (0.1% TFA). ¹⁹F NMR (470 MHz, CDCl₃) resolves the 17 fluorine atoms, with distinct peaks for CF₂ and CF₃ groups .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported bioactivity data for this compound in enzyme inhibition studies?

  • Methodology : Bioactivity variations may arise from differences in assay conditions (e.g., pH, ionic strength). Researchers should standardize protocols using buffer systems with controlled chelating agents (e.g., EDTA) to minimize metal interference. Dose-response curves (0.1–100 µM) and kinetic assays (e.g., ITC or SPR) can resolve conflicting IC₅₀ values . Cross-validation with orthogonal methods (e.g., fluorogenic substrates) is recommended .

Q. How does the compound’s perfluorinated chain influence its environmental persistence, and what methodologies assess its degradation pathways?

  • Methodology : The heptadecafluoroalkyl group confers extreme resistance to hydrolysis and UV degradation. Accelerated stability studies (40°C, 75% humidity for 6 months) combined with LC-MS/MS are used to track degradation products. Environmental fate can be modeled using EPI Suite™ software, which predicts half-lives in soil (>1 year) and water (>5 years) .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., lipid membranes or proteins)?

  • Methodology : Molecular dynamics (MD) simulations with CHARMM or AMBER force fields can model the compound’s insertion into lipid bilayers, leveraging its amphiphilic structure. Docking studies (AutoDock Vina) using crystallographic data from homologous proteins (e.g., fatty acid-binding proteins) predict binding affinities. QSAR models trained on fluorinated analogs help optimize substituent effects .

Key Challenges and Contradictions

  • Synthetic Reproducibility : Batch-to-batch variability in fluorinated intermediates (e.g., 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecylamine) can lead to inconsistent coupling yields. Strict control of amine purity (≥98% by HPLC) is essential .
  • Bioactivity vs. Toxicity : While the compound shows promise in membrane-targeted studies, its persistence raises ecological concerns. Researchers must balance efficacy screens (e.g., antimicrobial assays) with ecotoxicological evaluations (e.g., Daphnia magna LC₅₀ tests) .

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